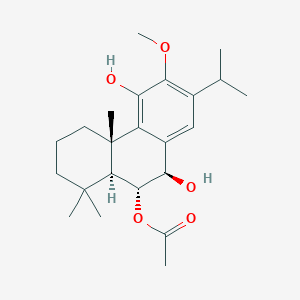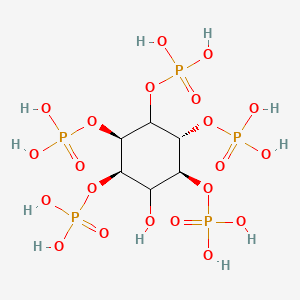
Alliarinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alliarinoside is a natural product found in Alliaria petiolata with data available.
Aplicaciones Científicas De Investigación
Feeding Deterrent Properties
Alliarinoside has been identified as a feeding inhibitor against early instar larvae of Pieris napi oleracea. Isolated from the foliage of Alliaria petiolata, this compound (2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile exhibits significant feeding inhibition properties. This discovery contributes to understanding plant-insect interactions and the natural defense mechanisms of plants (Haribal et al., 2001).
Allelochemical Synthesis
The chemical synthesis of this compound, an allelochemical in garlic mustard (Alliaria petiolata), has been achieved using a straightforward strategy. This advancement in synthetic methods can support further research into the biological activity and potential applications of this compound (Olsen et al., 2014).
Insights into Glucosinolate Metabolism
Research on Alliaria petiolata, which contains this compound and the glucosinolate sinigrin, provides insight into diversified glucosinolate metabolism. This study enhances understanding of the biosynthesis and defensive roles of hydroxynitrile glucosides and glucosinolates in plants, highlighting this compound's part in these processes (Frisch et al., 2015).
Evolutionary Perspectives
This compound's biosynthesis pathway in Alliaria petiolata suggests a possible evolutionary link to the glucosinolate pathway. This research provides a unique perspective on the molecular evolution of plant defense mechanisms, contributing to the broader understanding of plant biochemistry and evolution (Frisch & Møller, 2012).
Insect-Plant Interaction Studies
Investigations into the interaction between specialized plant metabolites, such as this compound in Alliaria petiolata, and herbivorous insects like Pieris rapae, shed light on the ecological and evolutionary dynamics of plant-insect relationships. Understanding these interactions can inform conservation strategies and pest management approaches (Frisch et al., 2014).
Propiedades
Fórmula molecular |
C10H15NO6 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(Z)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C10H15NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h1-2,6-10,12-15H,4-5H2/b2-1-/t6-,7-,8+,9-,10-/m1/s1 |
Clave InChI |
JCBRWHGFOXGWGX-ULFQOSQLSA-N |
SMILES isomérico |
C(/C=C\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C(C=CC#N)OC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
(2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile alliarinoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)
![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)
![(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile](/img/structure/B1249944.png)





![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)

![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)